molecular formula C19H26O3 B1226764 4,5-Dihydrotestolactone CAS No. 4269-77-6

4,5-Dihydrotestolactone

Cat. No.: B1226764
CAS No.: 4269-77-6
M. Wt: 302.4 g/mol
InChI Key: CVGNVLKFFBPCIQ-UTQPNVHDSA-N
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Description

4,5-Dihydrotestolactone is a metabolite of testolactone, a steroid aromatase inhibitor. Aromatase is an enzyme responsible for converting testosterone, the primary male sex hormone, into estradiol, the major female sex hormone. By inhibiting aromatase, testolactone reduces estradiol levels and increases testosterone levels.

Preparation Methods

4,5-Dihydrotestolactone can be synthesized through the Baeyer-Villiger oxidation of androst-4-ene-3,17-dione. This reaction involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid, to introduce an oxygen atom into the steroid structure, forming the lactone ring . Industrial production methods often involve microbial transformation of dehydroepiandrosterone (DHEA) by filamentous fungi, which can produce an overabundance of steroid-transforming enzymes .

Chemical Reactions Analysis

4,5-Dihydrotestolactone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: Various substituents can be introduced into the molecule under specific conditions.

Common reagents used in these reactions include peracids for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include different hydroxylated and oxidized derivatives .

Scientific Research Applications

4,5-Dihydrotestolactone is primarily used in scientific research to study the metabolism of testolactone and its effects on hormone levels. It is also used in studies involving aromatase inhibition, which is crucial in understanding hormone-dependent cancers such as breast cancer. Additionally, it serves as a model compound in biochemical studies involving steroid metabolism .

Mechanism of Action

The mechanism of action of 4,5-Dihydrotestolactone involves the inhibition of the aromatase enzyme. By binding to the active site of aromatase, it prevents the conversion of testosterone to estradiol. This reduction in estradiol levels can lead to increased testosterone levels, which is beneficial in conditions where estrogen suppression is desired.

Comparison with Similar Compounds

4,5-Dihydrotestolactone is similar to other aromatase inhibitors such as anastrozole and letrozole. its uniqueness lies in its steroidal structure, which differs from the non-steroidal structures of anastrozole and letrozole. Other similar compounds include 1,2,4,5-tetrahydrotestolactone, which is another metabolite of testolactone .

Properties

IUPAC Name

(4aS,4bR,6aR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,6a,7,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12-,14-,15+,16+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGNVLKFFBPCIQ-UTQPNVHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC(=O)O2)CCC4C3(C=CC(=O)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CC[C@H]4[C@@]3(C=CC(=O)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962625
Record name 10a,12a-Dimethyl-3,4,4a,5,6,6a,7,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4269-77-6
Record name 4,5-Dihydrotestolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004269776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10a,12a-Dimethyl-3,4,4a,5,6,6a,7,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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